3-Difluoromethoxy-2-fluoro-5-formylpyridine
Overview
Description
3-Difluoromethoxy-2-fluoro-5-formylpyridine is a fluorinated pyridine derivative with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol This compound is characterized by the presence of difluoromethoxy, fluoro, and formyl functional groups attached to a pyridine ring
Preparation Methods
The synthesis of 3-Difluoromethoxy-2-fluoro-5-formylpyridine involves several steps, typically starting with the functionalization of the pyridine ring. One common method includes the introduction of fluorine atoms through electrophilic fluorination reactions. The difluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate difluoromethoxy reagents. The formyl group is often introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like N,N-dimethylformamide and phosphorus oxychloride .
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
3-Difluoromethoxy-2-fluoro-5-formylpyridine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: The formyl group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Difluoromethoxy-2-fluoro-5-formylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: The compound’s fluorinated nature makes it useful in the study of enzyme interactions and metabolic pathways, as fluorine atoms can mimic hydrogen atoms while providing unique electronic properties.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability. This compound may serve as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Difluoromethoxy-2-fluoro-5-formylpyridine involves its interaction with molecular targets through its functional groups. The difluoromethoxy and fluoro groups can participate in hydrogen bonding and electrostatic interactions, while the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological targets, leading to various effects depending on the specific application .
Comparison with Similar Compounds
3-Difluoromethoxy-2-fluoro-5-formylpyridine can be compared with other fluorinated pyridine derivatives, such as:
2-Fluoro-5-formylpyridine: Lacks the difluoromethoxy group, resulting in different chemical reactivity and properties.
3-Difluoromethoxy-4-fluoro-5-formylpyridine: Has an additional fluorine atom, which can further influence its electronic properties and reactivity.
3-Difluoromethoxy-2,4-difluoro-5-formylpyridine: Contains multiple fluorine atoms, enhancing its electron-withdrawing effects and potentially altering its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(difluoromethoxy)-6-fluoropyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-6-5(13-7(9)10)1-4(3-12)2-11-6/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDHUDWSENHSOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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